(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazolidinone ring, a pyrazole ring, and a butylsulfanyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the pyrazole ring and the butylsulfanyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioxo group can be reduced to a thiol or a thioether.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while reduction of the thioxo group can produce thiols or thioethers.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers can investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be explored as a lead compound for drug development. Its unique structure and potential biological activities make it a promising candidate for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored characteristics for various applications.
Mechanism of Action
The mechanism of action of (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to the observed biological effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target proteins.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one include other thiazolidinone derivatives, pyrazole derivatives, and compounds with butylsulfanyl groups. Examples include:
- Thiazolidin-2,4-dione derivatives
- 1-Phenyl-3-(4-butylsulfanylphenyl)-1H-pyrazole derivatives
- 2-Thioxo-1,3-thiazolidin-4-one derivatives
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C27H29N3OS3 |
---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N3OS3/c1-4-5-15-33-23-13-11-20(12-14-23)25-21(18-30(28-25)22-9-7-6-8-10-22)16-24-26(31)29(17-19(2)3)27(32)34-24/h6-14,16,18-19H,4-5,15,17H2,1-3H3/b24-16- |
InChI Key |
GUEMUDHPVRBWRB-JLPGSUDCSA-N |
Isomeric SMILES |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4 |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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